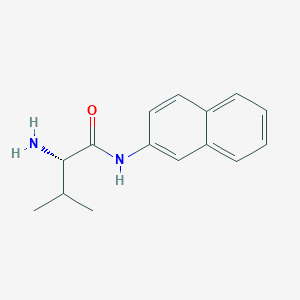

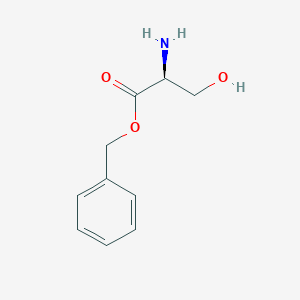

(S)-Benzyl 2-amino-3-hydroxypropanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “(S)-Benzyl 2-amino-3-hydroxypropanoate” involves several steps. One method involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in dichloromethane at 20℃ for 8 hours . Another method involves the use of hydrogen chloride in dichloromethane and water at 20℃ for 18 hours . Further methods involve the use of benzotriazol-1-ol, triethylamine, and dicyclohexyl-carbodiimide in tetrahydrofuran at 0 - 20℃ for 14 hours .Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 2-amino-3-hydroxypropanoate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving “(S)-Benzyl 2-amino-3-hydroxypropanoate” are complex and can be influenced by various factors such as temperature, pressure, and the presence of other chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Benzyl 2-amino-3-hydroxypropanoate” include a boiling point of 394.8±32.0 °C at 760 mmHg, a vapor pressure of 0.0±2.1 mmHg at 25°C, and an enthalpy of vaporization of 74.6±6.0 kJ/mol . It also has a flash point of 192.6±25.1 °C, an index of refraction of 1.519, and a molar refractivity of 22.5±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis The title compound, (S)-Benzyl 2-amino-3-hydroxypropanoate, has been utilized in the synthesis of (4SR)-4-Benzyl-4-hydroxyisoxazolidin-3-one. This synthesis involved a reaction with potassium hydroxide and led to the crystallization of the compound with two independent molecules in the asymmetric unit. The crystal structure demonstrated O—H⋯O and N—H⋯O interactions linking the molecules into one-dimensional chains (Gao & Sun, 2007).

Role in Synthesis of Heparin Saccharides Derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, including variants with different protecting groups, have been synthesized as starting materials for disaccharides. This process forms part of the broader synthesis of heparin saccharides, indicating the compound's utility in complex biochemical syntheses (Wyss & Kiss, 1975).

In Optical Resolution Processes The compound has been utilized in the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, a process crucial for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. This indicates its importance in achieving optical purity in chemical compounds, a key aspect in various pharmaceutical and chemical applications (Shiraiwa et al., 2002).

In Benzoate Metabolism Studies This compound has been implicated in studies of benzoate metabolism, specifically in the biosynthesis of compounds like soraphen A. This highlights its role in understanding and potentially manipulating metabolic pathways in organisms (Hill et al., 2003).

Enantioselective Synthesis The compound has been used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This application underscores its utility in the synthesis of specific, enantiomerically pure compounds, vital for research and drug development (Arvanitis et al., 1998).

In Prodrug Synthesis for Medical Research A derivative of this compound, 4-Carboxy-α-[3-(hydroxyamino)-3-oxopropyl]-benzenepropanoic acid, has been used as a potent inhibitor in prodrug synthesis for neuropathic pain treatment, showcasing its potential in therapeutic applications (Rais et al., 2017).

Study of Glycosyltransferases The compound has been studied in the context of glucosylation reactions of benzoates by glycosyltransferases, offering insights into biochemical transformations for industrial and strategic importance (Lim et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357545 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 2-amino-3-hydroxypropanoate | |

CAS RN |

1738-72-3 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.